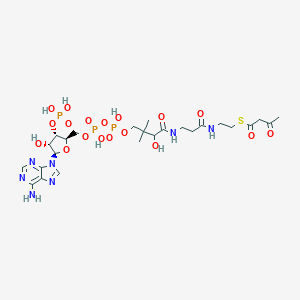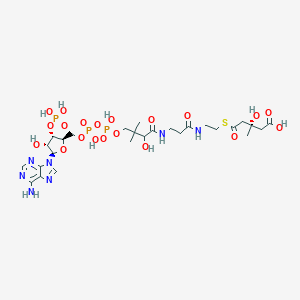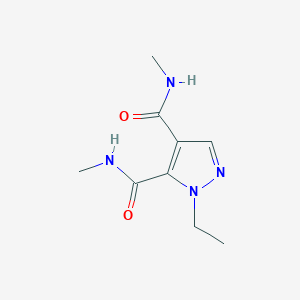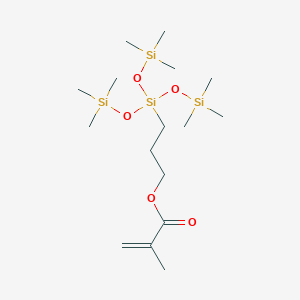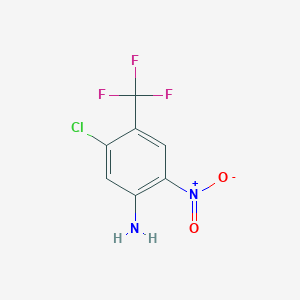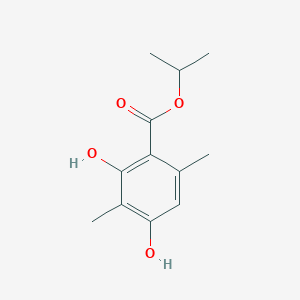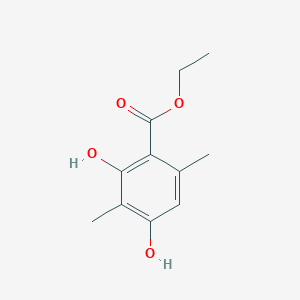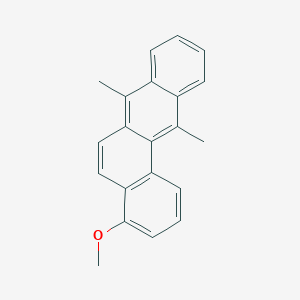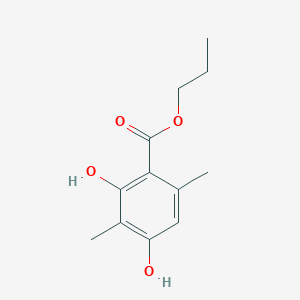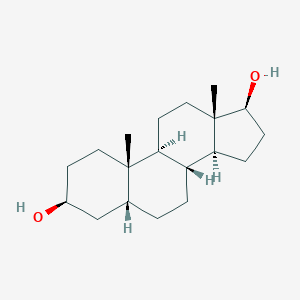
5β-Androstane-3β,17β-diol
Vue d'ensemble
Description
5beta-Androstane-3beta,17beta-diol is a metabolite of dihydrotestosterone, a potent natural androgen. It is known to bind the estrogen receptor beta (ERbeta) rather than the androgen receptor, suggesting its role in modulating estrogenic effects in tissues like the prostate and brain. This compound has been implicated in inhibiting prostate cancer cell migration and modulating gene transcription in neuronal cells through ERbeta-mediated pathways .
Synthesis Analysis
The synthesis of 5beta-Androstane-3beta,17beta-diol and its derivatives has been explored in several studies. For instance, derivatives of 5alpha-androstane-3alpha,17beta-diol have been synthesized with various functional groups to investigate their potential as antiandrogens . Additionally, solid-phase synthesis has been employed to create libraries of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol for the development of steroidal therapeutic agents .
Molecular Structure Analysis
The molecular structure of 5beta-Androstane-3beta,17beta-diol is characterized by its steroid backbone and the specific orientation of hydroxyl groups at the 3beta and 17beta positions. The configuration of these hydroxyl groups is crucial for its biological activity, as it determines the compound's ability to interact with estrogen receptors .
Chemical Reactions Analysis
5beta-Androstane-3beta,17beta-diol can undergo various chemical reactions, including metabolism in the pituitary gland to form more polar steroids such as 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol . The preparation of its stereoisomers has also been reported, which involves reactions leading to ring D rearrangement products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5beta-Androstane-3beta,17beta-diol are influenced by its steroidal structure and functional groups. These properties are essential for its biological activity and interaction with cellular receptors. The compound's ability to inhibit cell migration and proliferation, as well as to modulate gene transcription, is a result of its specific molecular interactions with ERbeta .
Applications De Recherche Scientifique
Recherche sur le système endocrinien
Le 5β-Androstane-3β,17β-diol est un métabolite de la dihydrotestostérone et a été étudié pour ses effets potentiels sur le système endocrinien. Il ne se lie pas aux récepteurs androgènes mais a une affinité pour le récepteur β des œstrogènes (ERβ), ce qui suggère un rôle dans la modulation de l'activité hormonale .
Propriétés anti-inflammatoires
La recherche a montré que le this compound peut inhiber les réponses inflammatoires induites par le facteur de nécrose tumorale alpha et le lipopolysaccharide dans les cellules endothéliales humaines et dans l'aorte de souris. Cela indique son application potentielle dans l'étude des maladies inflammatoires et le développement de thérapies anti-inflammatoires .
Recherche sur le cancer
Ce composé a été impliqué dans la régulation de la sécrétion de gonadotrophine et a montré des effets inhibiteurs sur la migration des cellules cancéreuses de la prostate par l'activation de la signalisation ERβ. Son rôle en biologie du cancer, en particulier dans les cancers hormono-dépendants, en fait un composé précieux pour la recherche dans ce domaine .
Études métaboliques
L'impact du composé sur le métabolisme lipidique et l'athérosclérose a fait l'objet d'études, fournissant des informations sur les maladies cardiovasculaires et le syndrome métabolique. Il pourrait servir d'outil pour comprendre les processus métaboliques impliqués dans ces affections .
Mécanisme D'action
Target of Action
5beta-Androstane-3beta,17beta-diol, also known as 3β-Diol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary target of 3β-Diol is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
3β-Diol acts as a selective, high-affinity agonist of ERβ . An agonist is a substance that initiates a physiological response when combined with a receptor. The actions of 3β-Diol on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors .
Biochemical Pathways
3β-Diol is a metabolite of androgens like DHEA and DHT . It plays a role in the regulation of the HPA axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis is involved in the neuroendocrine adaptation component of the stress response .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The activation of ERβ by 3β-Diol has antiproliferative effects against prostate cancer cells . Through ERβ, 3β-Diol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via this action .
Action Environment
The action of 3β-Diol can be influenced by various environmental factors. For example, stress can activate the HPA axis, which is regulated in part by 3β-Diol . Therefore, the efficacy and stability of 3β-Diol could potentially be affected by the stress levels of the individual .
Safety and Hazards
Orientations Futures
5beta-Androstane-3beta,17beta-diol has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects . It may be the primary endogenous ligand of ERbeta in the prostate gland, and as a result of activation of the ERbeta, it has antiproliferative effects against prostate cancer cells . These findings suggest a novel and important role of 5beta-Androstane-3beta,17beta-diol in the regulation of the HPA axis and potential therapeutic applications .
Propriétés
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-VXZRPZIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312594 | |
| Record name | 5beta-Androstane-3beta,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6038-31-9 | |
| Record name | 5β-Androstane-3β,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Androstene-3beta,17beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Androstane-3beta,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of testosterone in the rabbit placenta?
A1: Research indicates that rabbit placenta in mid to late gestation exhibits significant 5β-reductase activity, leading to the formation of 5β-reduced metabolites from testosterone. These metabolites include 5β-Androstane-3α,17β-diol, 5β-Androstane-3β,17β-diol, and 17β-hydroxy-5β-androstan-3-one. Notably, estrogen formation was not observed from testosterone in this context [].
Q2: Does the configuration of the A/B-ring junction in androstane derivatives influence their interaction with testosterone 17β-dehydrogenase (NADP+)?
A2: Yes, the configuration of the A/B-ring junction plays a crucial role in the interaction of androstane derivatives with testosterone 17β-dehydrogenase (NADP+). Studies involving a newly discovered testosterone 17β-dehydrogenase (NADP+) from guinea-pig liver demonstrated that both 5α-androstane and 5β-androstane derivatives, including 5β-Androstane-3α,17β-diol and this compound, can act as substrates for this enzyme []. This suggests that the enzyme exhibits flexibility in accommodating different A/B-ring junction configurations.
Q3: Can the metabolic profile of testosterone differ in specific tissue types?
A3: Yes, research highlights the tissue-specific nature of testosterone metabolism. For instance, in tissues associated with a keratin-filled cutaneous cyst, an unusual pattern emerged, deviating from the typical 5α-reduced metabolites commonly found in skin. Instead, a significant presence of 5β-reduced steroids, including this compound, was observed, indicating a shift in metabolic pathways within this specific tissue environment [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
